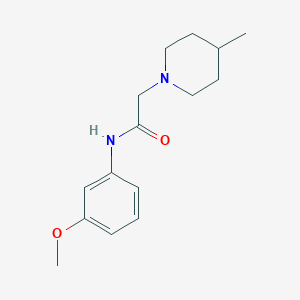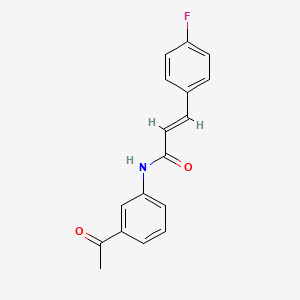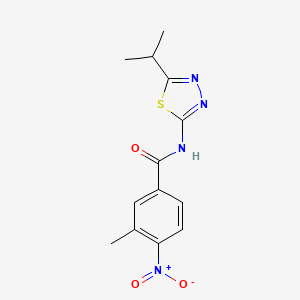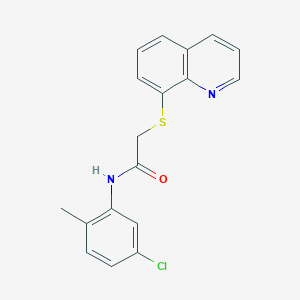![molecular formula C19H17NO3 B5830777 N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide, also known as BI-1, is a small molecule that has been studied extensively for its potential therapeutic applications in various diseases. BI-1 was initially identified as a suppressor of Bax-induced apoptosis, a key process in programmed cell death. Since then, BI-1 has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further research.
Mechanism of Action
The mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is not fully understood, but it is thought to involve the regulation of calcium homeostasis and the inhibition of mitochondrial permeability transition. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to interact with several proteins involved in these processes, including Bax, Bcl-2, and VDAC.
Biochemical and Physiological Effects
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of apoptosis, the regulation of calcium homeostasis, and the modulation of mitochondrial function. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has also been shown to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is its small size and ease of synthesis, making it a viable option for large-scale production. However, N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has relatively low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide. One area of focus could be the development of more potent and selective N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide analogs, which could have improved therapeutic efficacy. Another area of research could be the investigation of the role of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, further studies on the mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide could provide valuable insights into its therapeutic potential.
Synthesis Methods
The synthesis of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide involves several steps, starting with the reaction of 4-bromobenzaldehyde with 2,3-dihydro-1H-indene-1,3-dione to form 4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde. This intermediate is then reacted with n-butylamine to form N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide. The synthesis of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to have anti-apoptotic, anti-inflammatory, and anti-oxidant effects, making it a promising candidate for further research.
properties
IUPAC Name |
N-[4-(1,3-dioxoinden-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-5-16(21)20-13-10-8-12(9-11-13)17-18(22)14-6-3-4-7-15(14)19(17)23/h3-4,6-11,17H,2,5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUVHSKCNOAJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5830700.png)

![N-{3-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5830721.png)
![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)
![2-methoxy-5-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5830730.png)

![4-[(4-methylbenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5830743.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5830762.png)
![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)
![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide](/img/structure/B5830780.png)

![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)